molecular formula C11H9ClN2O3 B8557394 2-Chloro-5-ethoxalylaminobenzonitrile

2-Chloro-5-ethoxalylaminobenzonitrile

Cat. No.: B8557394
M. Wt: 252.65 g/mol
InChI Key: JHYFDJMSKCBCSV-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxalylaminobenzonitrile is a specialized organic compound offered as a key building block for research and development, particularly in medicinal chemistry and organic synthesis. This molecule features a benzonitrile core functionalized with both a chloro substituent and an ethoxalylamino group, making it a versatile intermediate for constructing more complex molecular architectures. Researchers value this compound for its potential as a precursor in the synthesis of various heterocycles and for its use in coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, facilitated by the reactive chlorine atom. The nitrile group can be further transformed into other functional groups, including carboxylic acids or amides, expanding its utility in structure-activity relationship (SAR) studies. This compound is strictly intended for use in laboratory research and is not for diagnostic, therapeutic, or personal use. All information provided is for research purposes only.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-cyanoanilino)-2-oxoacetate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)10(15)14-8-3-4-9(12)7(5-8)6-13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

JHYFDJMSKCBCSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Chlorination of Anthranilic Acid Derivatives

Route Overview (adapted from):

  • Chlorination : Anthranilic acid (2-aminobenzoic acid) undergoes electrophilic chlorination using sulfuryl chloride (SO2_2Cl2_2) in anhydrous ether, yielding 5-chloroanthranilic acid.

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl2_2) converts the carboxylic acid to 5-chloroanthranilic acid chloride.

  • Amination : Reaction with ammonia generates 2-amino-5-chlorobenzamide.

  • Dehydration : Phosphorus pentoxide (P2_2O5_5) facilitates dehydration of the amide to 2-amino-5-chlorobenzonitrile.

Key Data :

  • Yield : ~85% for chlorination, ~72% for amination, ~91% for dehydration.

  • Conditions :

    • Chlorination: 0–5°C, 1.5 hours.

    • Dehydration: Reflux in toluene, 4 hours.

Advantages : High regioselectivity for the 5-position chlorination; avoids nitro intermediates.
Limitations : Use of corrosive SO2_2Cl2_2 and SOCl2_2 necessitates specialized equipment.

Nitration-Reduction Pathway

Route Overview (inferred from and):

  • Nitration : 2-Chlorobenzoic acid is nitrated in concentrated H2_2SO4_4/HNO3_3 at 30–40°C, yielding 2-chloro-5-nitrobenzoic acid.

  • Nitrile Formation : The carboxylic acid is converted to the nitrile using PCl5_5 and methanesulfonamide (US3742014A).

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H2_2) reduces the nitro group to an amine, producing 2-chloro-5-aminobenzonitrile.

Key Data :

  • Yield : ~85% for nitration, ~70% for nitrile formation, ~90% for reduction (estimated).

  • Conditions :

    • Nitrile formation: 150–180°C, 2 hours.

Advantages : Scalable for industrial production; avoids sulfuryl chloride.
Limitations : Requires handling of nitro compounds and high-temperature steps.

Introduction of the Ethoxalylamino Group

The ethoxalylamino (-NH-C(O)-CO2_2Et) group is introduced via acylation of the aromatic amine.

Acylation with Ethyl Oxalyl Chloride

Route Overview :

  • Reaction : 2-Chloro-5-aminobenzonitrile reacts with ethyl oxalyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 2-chloro-5-ethoxalylaminobenzonitrile.

  • Workup : The product is purified via recrystallization or column chromatography.

Key Data (inferred from analogous reactions):

  • Molar Ratio : 1:1.2 (amine:ethyl oxalyl chloride).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C, 2–4 hours.

  • Yield : ~75–85% (estimated).

Mechanism :

Ar-NH2+Cl-C(O)-CO2EtBaseAr-NH-C(O)-CO2Et+HCl\text{Ar-NH}2 + \text{Cl-C(O)-CO}2\text{Et} \xrightarrow{\text{Base}} \text{Ar-NH-C(O)-CO}_2\text{Et} + \text{HCl}

Advantages : High efficiency; mild conditions.
Challenges : Moisture sensitivity of ethyl oxalyl chloride; potential over-acylation.

Alternative Pathways and Innovations

Direct Chloro-Ethoxalylamination

A hypothetical one-pot method could involve:

  • Chlorination and Acylation : Simultaneous introduction of chloro and ethoxalylamino groups using tailored reagents.

  • Catalytic Systems : Transition metal catalysts (e.g., Cu) to enhance selectivity.

Feasibility : Limited by competing side reactions; no direct literature support found.

Microwave-Assisted Synthesis

Potential Application : Accelerate dehydration or acylation steps.
Expected Benefits : Reduced reaction time (e.g., dehydration in 1 hour vs. 4 hours).

Critical Analysis of Methodologies

Parameter Chlorination of Anthranilic Acid Nitration-Reduction Acylation
Regioselectivity High (5-position)ModerateN/A
Toxicity High (SO2_2Cl2_2, SOCl2_2)Moderate (HNO3_3)Low
Yield 72–91%70–85%75–85% (estimated)
Scalability MediumHighHigh

Key Challenges :

  • Functional Group Compatibility : The nitrile group’s stability under acidic/basic conditions during acylation.

  • Byproducts : Over-chlorination or diacylation if stoichiometry is imbalanced.

Q & A

Q. What are the recommended analytical methods for quantifying 2-Chloro-5-ethoxalylaminobenzonitrile in complex matrices?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy are robust techniques for quantification. For environmental or pharmaceutical samples, HPLC achieves a detection limit of 0.5 µg/mL with high reproducibility, while UV-Vis is suitable for rapid screening (detection limit: 1.0 µg/mL). Column selection (e.g., C18 reverse-phase) and mobile phase optimization (acetonitrile/water gradients) are critical for resolving peaks in complex mixtures .

Q. How does the substitution pattern on the benzonitrile ring influence the compound's reactivity in nucleophilic reactions?

  • Methodological Answer : Substituents like chloro (-Cl) and ethoxalylamino (-NHCOOEt) groups at positions 2 and 5 significantly alter electronic density. The chloro group acts as an electron-withdrawing moiety, activating the ring for nucleophilic aromatic substitution at the para position. Ethoxalylamino introduces steric hindrance, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics. Comparative studies with analogs (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) highlight the importance of substituent positioning in directing reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer : Design accelerated stability studies across a pH range (1–13) using buffered solutions. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free amine or carboxylic acid derivatives). For instance, under acidic conditions (pH < 3), the ethoxalyl group may hydrolyze, while alkaline conditions (pH > 10) could cleave the benzonitrile moiety. Statistical tools like principal component analysis (PCA) can correlate degradation pathways with pH, enabling predictive modeling .

Q. What strategies are effective in minimizing byproduct formation during the ethoxalylamination of 2-chloro-5-aminobenzonitrile?

  • Methodological Answer : Byproducts often arise from over-alkylation or solvent adduct formation. Key strategies include:
  • Stoichiometric Control : Use a 1.1:1 molar ratio of ethoxalyl chloride to amine to prevent excess reagent.
  • Temperature Modulation : Maintain reactions at 0–5°C to suppress side reactions.
  • Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time.
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound with >95% purity .

Q. How do electron-withdrawing substituents at the 5-position affect the compound's spectroscopic properties?

  • Methodological Answer : The ethoxalylamino group (-NHCOOEt) at position 5 induces distinct shifts in IR and NMR spectra:
  • IR : A strong carbonyl stretch (C=O) appears at ~1680 cm⁻¹.
  • ¹H NMR : The ethoxy group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂).
    Comparative analysis with 3-Chloro-4-ethoxy-5-methoxybenzonitrile (a structural analog) reveals that electron-withdrawing groups downfield-shift aromatic protons due to reduced electron density .

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